Technical Guide: 5-Fluoro-2-methylaniline (CAS 367-29-3)
Technical Guide: 5-Fluoro-2-methylaniline (CAS 367-29-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-2-methylaniline (CAS 367-29-3), a fluorinated aromatic amine that serves as a critical building block in organic synthesis. The document details its physicochemical properties, spectroscopic data, and safety information. Furthermore, it outlines detailed experimental protocols for its synthesis and purification and explores its application in medicinal chemistry, particularly in the context of developing modulators for cancer-related signaling pathways. This guide is intended to be a thorough resource for professionals in research and drug development.
Physicochemical Properties
5-Fluoro-2-methylaniline is an organic compound featuring a benzene ring substituted with a fluorine atom, a methyl group, and an amino group.[1] Depending on its purity and ambient temperature, it can exist as a crystalline solid or a liquid.[1][2] The presence of the fluorine atom significantly influences its electronic properties and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Information regarding its solubility is varied, with some sources describing it as moderately soluble in water and others as insoluble, though good solubility in organic solvents is consistently reported.[1][2]
Table 1: Physicochemical Properties of 5-Fluoro-2-methylaniline
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 367-29-3 | [3][4] |
| Molecular Formula | C₇H₈FN | [3][4] |
| Molecular Weight | 125.14 g/mol | [3][4] |
| Appearance | White, colorless, to yellow/brown powder, lump, or clear liquid. | |
| Melting Point | 38-40 °C | [5] |
| Flash Point | 90 °C (194 °F) - closed cup | [3] |
| pKa (Predicted) | 3.44 ± 0.10 | [2] |
| LogP (Predicted) | 1.716 | [6] |
| Water Solubility | Insoluble / Moderate |[1][2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 5-Fluoro-2-methylaniline. The following data has been reported in the literature.
Table 2: NMR Spectroscopic Data for 5-Fluoro-2-methylaniline in CDCl₃
| Nucleus | Chemical Shift (δ) ppm | Reference(s) |
|---|---|---|
| ¹H NMR | 6.97 (t, J= 7.2 Hz, 1H), 6.40 (t, J= 9.9 Hz, 2H), 3.69 (s, 2H, -NH₂), 2.12 (s, 3H, -CH₃) | [2][7] |
| ¹³C NMR | 162.24 (d, JCF= 240.9 Hz), 145.82 (d, JCF= 10.6 Hz), 131.12 (d, JCF= 9.6 Hz), 117.62 (d, JCF = 2.6 Hz), 104.67 (d, JCF= 21.0 Hz), 101.56 (d, JCF= 24.6 Hz), 16.62 (s) |[2] |
Safety and Handling
5-Fluoro-2-methylaniline is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical.[3] Work should be conducted in a well-ventilated area or a fume hood.
Table 3: GHS Hazard Information
| Classification | Hazard Statement | Signal Word |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Warning |
(Data sourced from Sigma-Aldrich)[3]
Storage: Store in a cool, dark place under an inert atmosphere, at 2-8°C.[2][5] The material may darken in color during storage.
Applications in Research and Development
Halogenated anilines are versatile building blocks in organic and medicinal chemistry. 5-Fluoro-2-methylaniline serves as a key intermediate in the synthesis of a range of molecules, including:
-
Pharmaceuticals: It is used in the development of various active pharmaceutical ingredients (APIs).[1] A structurally related compound, 5-Bromo-4-fluoro-2-methylaniline, is a precursor for the synthesis of sirtuin 6 (SIRT6) activators, highlighting the utility of this scaffold in developing therapeutics for cancer and other age-related diseases.[8]
-
Agrochemicals: This compound is utilized in the formulation of herbicides and pesticides.[1]
-
Dyes and Pigments: It serves as a precursor in the dye industry.[1]
Experimental Protocols
The following protocols are based on established methods for the synthesis and purification of 5-Fluoro-2-methylaniline and related compounds.
Synthesis via Reduction of 4-Fluoro-2-nitrotoluene
A common and effective method for synthesizing 5-Fluoro-2-methylaniline is the reduction of the corresponding nitro compound, 4-Fluoro-1-methyl-2-nitrobenzene.[7]
Methodology:
-
Reaction Setup: Dissolve 4-Fluoro-1-methyl-2-nitrobenzene (1.0 eq) in ethanol (e.g., 20 mL per gram of nitro compound).
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add iron powder (approx. 5.0 eq) and a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 mL).[7]
-
Reaction: Heat the mixture to reflux and maintain for 12 hours.[7] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron catalyst.
-
Extraction: Concentrate the filtrate under reduced pressure. Basify the residue with a sodium bicarbonate solution and extract the product with ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]
Purification by Column Chromatography
The crude product can be purified to high purity using flash column chromatography.[7]
Methodology:
-
Column Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., n-hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude 5-Fluoro-2-methylaniline in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the prepared column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common system is a gradient of n-hexane and ethyl acetate.[2][7] For this compound, a ratio of 5:1 Hexanes:EtOAc has been reported to be effective.[2]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 5-Fluoro-2-methylaniline.[7]
Biological Relevance & Signaling Pathways
While direct involvement of 5-Fluoro-2-methylaniline in specific signaling pathways is not extensively documented, its utility as a synthetic precursor for biologically active molecules is clear. The structural motif is relevant to the development of sirtuin modulators.
The SIRT6 Signaling Pathway
Sirtuin 6 (SIRT6) is a NAD⁺-dependent deacylase that plays a critical role in chromatin remodeling, DNA repair, and transcriptional regulation.[9] It has a dual role in cancer, acting as both a tumor suppressor and a promoter depending on the cellular context.[9][10] As a tumor suppressor, SIRT6 is involved in maintaining genomic stability and regulating metabolic homeostasis.[10] For instance, it can repress oncogenes like c-Myc and inhibit glycolysis (the Warburg effect), thereby hindering tumor growth.[11] Conversely, in some cancers, SIRT6 overexpression is linked to a more aggressive phenotype and resistance to chemotherapy.[12][13]
Small molecule activators of SIRT6 are sought after as potential therapeutics for cancer and other diseases.[14] Synthetic activators have been developed from scaffolds like pyrrolo[1,2-a]quinoxaline, which can be synthesized using halogenated anilines.[15] These activators bind to an allosteric site on the SIRT6 catalytic core, enhancing its deacetylase activity towards histone substrates (e.g., H3K9ac, H3K56ac).[9][15] This enhanced activity can lead to the epigenetic silencing of oncogenes, cell cycle arrest, and suppression of tumor proliferation.[15]
References
- 1. CAS 367-29-3: 5-Fluoro-2-methylaniline | CymitQuimica [cymitquimica.com]
- 2. 5-Fluoro-2-methylaniline CAS#: 367-29-3 [m.chemicalbook.com]
- 3. 5-氟-2-甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. 5-Fluoro-2-methylaniline | 367-29-3 [chemicalbook.com]
- 6. 5-Fluoro-2-methylaniline (CAS 367-29-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 5-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 8. ossila.com [ossila.com]
- 9. mdpi.com [mdpi.com]
- 10. The role of SIRT6 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. The Two-Faced Role of SIRT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | SIRT6 Widely Regulates Aging, Immunity, and Cancer [frontiersin.org]
- 14. Structural Basis of Sirtuin 6 Activation by Synthetic Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]
